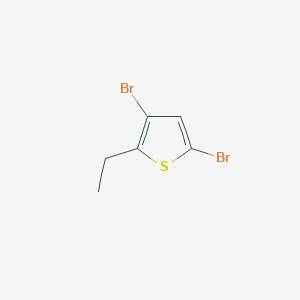
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the hydroxypropyl group in this compound enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL can be synthesized through several methods. One common method involves the reaction of 1,2,4-triazole with 2-chloropropanol under basic conditions. The reaction typically proceeds as follows:
- Dissolve 1,2,4-triazole in a suitable solvent such as ethanol.
- Add 2-chloropropanol to the solution.
- Introduce a base such as sodium hydroxide to the reaction mixture.
- Heat the mixture to reflux for several hours.
- After completion, cool the reaction mixture and extract the product using an organic solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-oxopropyl)-1,2,4-triazole.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential in drug development, particularly in the design of antifungal and anticancer drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1H-1,2,4-Triazol-1-YL)propan-2-OL involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, leading to antimicrobial or anticancer effects. The hydroxypropyl group enhances its solubility and facilitates its interaction with target molecules.
Comparación Con Compuestos Similares
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL can be compared with other similar compounds such as:
1-(2-Hydroxyethyl)-1,2,4-triazole: Similar structure but with an ethyl group instead of a propyl group.
1-(2-Hydroxypropyl)-1,2,3-triazole: Similar structure but with a different triazole ring configuration.
Uniqueness
The presence of the hydroxypropyl group in this compound provides unique solubility and reactivity properties, making it distinct from other triazole derivatives. Its specific configuration allows for targeted interactions in biological and chemical systems, enhancing its utility in various applications.
Propiedades
Fórmula molecular |
C5H9N3O |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
1-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C5H9N3O/c1-5(9)2-8-4-6-3-7-8/h3-5,9H,2H2,1H3 |
Clave InChI |
DGWHDIYEULVUTH-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C=NC=N1)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(Chloromethyl)benzo[d]isoxazol-3(2H)-one](/img/structure/B8656121.png)



![1,6-Bis[2-(3,4-dimethoxybenzyl)pyrrol-1-yl]hexane](/img/structure/B8656150.png)



![(R)-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B8656178.png)

